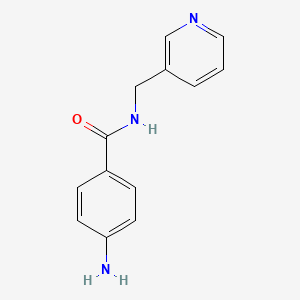

4-amino-N-(pyridin-3-ylmethyl)benzamide

Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamides are a prominent class of compounds in pharmaceutical research, recognized for their wide array of biological activities. walshmedicalmedia.comontosight.ai The foundational structure, a benzoic acid derivative containing a carboxamide group, serves as a versatile scaffold for developing new therapeutic agents. walshmedicalmedia.com Researchers have successfully synthesized and evaluated numerous benzamide derivatives, demonstrating their potential in various medical fields. ontosight.ai

The specific biological effects of a benzamide derivative are heavily influenced by the nature and position of substituents on its aromatic ring. ontosight.ai This modularity allows chemists to fine-tune the compound's properties to interact with specific biological targets like enzymes or receptors. ontosight.ai As a result, the benzamide chemical family is associated with a broad spectrum of pharmacological applications. walshmedicalmedia.com

Reported Biological Activities of Benzamide Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Activity against various bacteria and fungi. walshmedicalmedia.comontosight.ai |

| Anti-inflammatory | Potential to reduce inflammation. ontosight.aiacs.org |

| Anticancer | Efficacy in inhibiting the growth of cancer cells. walshmedicalmedia.comontosight.ai |

| Enzyme Inhibition | Ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. nih.gov |

| Antiviral | Some derivatives have been investigated for activity against viruses like HIV. researchgate.net |

Significance of the Pyridinylmethyl Moiety in Chemical Biology

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is a key component in numerous FDA-approved drugs and natural products. rsc.org Its inclusion in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, such as enhancing metabolic stability, improving cell permeability, and optimizing protein-binding interactions. rsc.org Pyridine and its derivatives, including dihydropyridines, are integral to drugs used as antimicrobial, antiviral, anticancer, and antihypertensive agents. nih.gov

The pyridinylmethyl group, specifically, acts as a linker that connects the bioactive pyridine core to other molecular fragments. This structural motif is found in various compounds, including the neonicotinoid insecticide Acetamiprid, which features a (6-chloro-3-pyridyl)methyl group. wikipedia.org The presence and position of the nitrogen atom in the pyridine ring allow for hydrogen bonding and other electrostatic interactions, which are crucial for molecular recognition at biological targets. The flexibility and specific geometry of the pyridinylmethyl linker enable a compound to adopt favorable conformations for binding to enzymes or receptors. mdpi.com

Overview of Research Trajectories for the Compound

Direct and extensive research on the biological activities of 4-amino-N-(pyridin-3-ylmethyl)benzamide is not widely documented in publicly available literature. Instead, its primary role in academic and industrial research appears to be that of a chemical intermediate or a structural scaffold for the synthesis of more complex molecules.

One major research trajectory involves using this compound as a building block in drug discovery. The structure contains a primary amino group and an amide linkage, both of which are common reaction sites for further chemical modification. For example, derivatives have been synthesized where the core N-(pyridin-3-ylmethyl)benzamide structure is further functionalized, such as in the case of 4-[[(4-Fluorophenyl)sulfonylamino]methyl]-N-(pyridin-3-ylmethyl)benzamide. nih.gov This suggests that the 4-amino group can be readily transformed into other functional groups (like sulfonamides) to create libraries of new compounds for biological screening.

Another potential line of investigation is its use as a fragment in fragment-based drug discovery (FBDD). The molecule combines two recognized pharmacophores, and its relatively small size and molecular weight make it a suitable starting point for developing inhibitors for various protein targets. Researchers might explore how this specific combination of a substituted benzamide and a pyridinylmethyl group interacts with different biological systems. The synthesis of related structures, such as 4-amino-N-(4-nitrophenyl)benzamide, points to established synthetic methodologies that could be adapted for creating a diverse range of analogues for structure-activity relationship (SAR) studies. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQVSNJQSZKTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Benzamide (B126) Scaffold

The formation of the 4-aminobenzamide (B1265587) core is a critical step in the synthesis of the target molecule. This is typically achieved through a two-step process involving the formation of a nitro-substituted intermediate, which is subsequently reduced to the desired amino group.

Amidation Reactions and Derivative Synthesis

Amidation is a key reaction in the formation of the benzamide scaffold. A common and effective method involves the reaction of an acyl chloride with an amine. In the context of synthesizing the precursor to 4-aminobenzamide, p-nitrobenzoyl chloride is frequently used. This reactive acyl chloride readily undergoes ammonolysis, a reaction with ammonia, to form p-nitrobenzamide. patsnap.comgoogle.comgoogle.com This reaction serves as a foundational step, installing the necessary benzamide core with a nitro group that can be later converted to the essential amino functionality.

The synthesis of related benzamide derivatives often employs similar amidation strategies. For instance, the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride yields N-(3-chlorophenethyl)-4-nitrobenzamide, showcasing the versatility of using substituted amines in these coupling reactions. mdpi.com Another example is the synthesis of 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide, which begins with the reaction of 3,5-dinitrobenzoyl chloride and pyridin-4-ylmethanamine. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| p-Nitrobenzoyl chloride | Ammonia | p-Nitrobenzamide | Ammonolysis |

| 2-(3-chlorophenyl)ethan-1-amine | 4-Nitrobenzoyl chloride | N-(3-chlorophenethyl)-4-nitrobenzamide | Amidation |

| 3,5-Dinitrobenzoyl chloride | Pyridin-4-ylmethanamine | 3,5-Dinitro-N-(pyridin-4-ylmethyl)benzamide | Amidation |

Role of Precursors and Reagents in Benzamide Construction

The choice of precursors and reagents is pivotal in the successful construction of the benzamide scaffold. As mentioned, p-nitrobenzoyl chloride is a key precursor. patsnap.comgoogle.comgoogle.com It is typically synthesized from p-nitrobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). google.comresearchgate.net

Once the nitro-substituted benzamide is formed, the next crucial step is the reduction of the nitro group to an amine. Several reducing agents and conditions can be employed for this transformation. A widely used method is iron powder reduction in the presence of an acid, such as acetic acid or hydrochloric acid. patsnap.com This classical method is often effective and cost-efficient for small-scale synthesis.

Alternatively, catalytic hydrogenation offers a cleaner and often more efficient method for the reduction of the nitro group. google.comresearchgate.net This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The choice between these reductive methods can depend on factors such as the presence of other functional groups in the molecule, desired yield, and scalability of the reaction.

Strategies for Introducing Pyridinylmethyl Substituents

With the 4-aminobenzamide core in hand, the next synthetic challenge is the introduction of the pyridin-3-ylmethyl group onto the amide nitrogen. Two primary strategies for this transformation are nucleophilic substitution and reductive amination.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a direct approach for forming the N-C bond between the benzamide nitrogen and the pyridinylmethyl group. mdpi.com This method would involve the reaction of 4-aminobenzamide, acting as a nucleophile, with a pyridinylmethyl derivative containing a suitable leaving group, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. The reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.

While direct alkylation of amides can sometimes be challenging, a related and often more successful approach involves forming the amide bond with the pyridinylmethylamine already in place. For example, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, a complex molecule, involves the coupling of a carboxylic acid with an amine that already contains the pyridinyl moiety. masterorganicchemistry.com This highlights a strategy where the pyridinylmethyl-containing amine is used as a building block in the amidation step.

| Nucleophile | Electrophile | Potential Product | Reaction Type |

| 4-Aminobenzamide | 3-(Chloromethyl)pyridine | 4-amino-N-(pyridin-3-ylmethyl)benzamide | Nucleophilic Substitution |

| 4-((4-methylpiperazin-1-yl)methyl)benzoic acid | 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | Amidation |

Reductive Amination Protocols

Reductive amination provides an alternative and powerful method for the synthesis of N-substituted amines. ucla.edu This two-step, one-pot reaction involves the initial formation of an imine from the reaction of an amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding amine.

In the context of synthesizing this compound, this would involve the reaction of 4-aminobenzamide with 3-pyridinecarboxaldehyde . The resulting imine intermediate would then be reduced using a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). ucla.edu It is worth noting that electron-deficient heteroaromatic aldehydes, such as 3-pyridinecarboxaldehyde, can sometimes present challenges in certain reductive amination reactions, potentially leading to lower yields of the desired product. researchgate.net

| Amine | Aldehyde | Reducing Agent | Product |

| 4-Aminobenzamide | 3-Pyridinecarboxaldehyde | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | This compound |

Optimization of Synthetic Routes for Research Scale

For research-scale synthesis, the optimization of reaction conditions is crucial to maximize yields, simplify purification, and ensure reproducibility. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and reaction time.

In the synthesis of the benzamide scaffold, the choice of solvent for the amidation and reduction steps can significantly impact the reaction outcome. For the reduction of nitroarenes, for instance, a mixture of ethanol (B145695) and water is often employed. google.com The choice of catalyst in catalytic hydrogenation is also a critical factor, with palladium on carbon being a common and effective option. researchgate.net

For the introduction of the pyridinylmethyl group via reductive amination, the choice of the reducing agent is a key optimization parameter. While sodium borohydride is a common choice, milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride can offer greater selectivity, particularly when other reducible functional groups are present. ucla.edu The pH of the reaction medium is also an important consideration in imine formation.

A study on the synthesis of pyridazinone-based inhibitors highlighted several optimization strategies, including the use of various reagents for different transformations. For example, they utilized ammonium (B1175870) formate (B1220265) with 10% Pd/C for a reduction step and explored different coupling partners and catalysts for C-N bond formation. While the specific scaffold is different, the principles of systematically varying reagents and conditions to improve reaction efficiency are directly applicable to the synthesis of this compound on a research scale.

| Reaction Step | Key Parameters for Optimization | Examples of Reagents/Conditions |

| Amidation | Solvent, Temperature, Base | Toluene, Room Temperature, DIPEA researchgate.net |

| Nitro Reduction | Reducing Agent, Catalyst, Solvent | SnCl₂·2H₂O, EtOH; researchgate.net Pd/C, H₂, MeOH researchgate.net |

| Reductive Amination | Reducing Agent, pH, Solvent | NaBH₃CN, NaBH(OAc)₃, Methanol |

Structure Activity Relationship Sar Investigations

Identification of Key Structural Determinants for Biological Activity

The core structure of 4-amino-N-(pyridin-3-ylmethyl)benzamide consists of a 4-aminobenzamide (B1265587) moiety linked to a pyridine (B92270) ring via a methylene (B1212753) bridge. Modifications to each of these components can significantly modulate the compound's biological profile.

The position and electronic nature of substituents on both the benzamide (B126) and pyridine rings are critical determinants of activity. General findings from studies on related benzamide and pyridine derivatives suggest that these factors can influence binding affinity, selectivity, and pharmacokinetic properties.

A hypothetical SAR study on a series of this compound analogs might yield data similar to that presented in the interactive table below, illustrating the impact of substituent changes.

| Compound ID | Benzamide Ring Substituent (R1) | Pyridine Ring Substituent (R2) | Biological Activity (IC50, µM) |

| 1 | H | H | 1.5 |

| 2 | 2-fluoro | H | 2.3 |

| 3 | 3-chloro | H | 0.8 |

| 4 | H | 4-methyl | 1.2 |

| 5 | H | 5-methoxy | 0.9 |

| 6 | 3-chloro | 5-methoxy | 0.4 |

This table is a hypothetical representation to illustrate SAR principles.

The nature of the aromatic ring systems also plays a pivotal role. Replacing the benzene (B151609) ring of the benzamide moiety with other heterocyclic systems, or altering the pyridine ring to a different heterocycle, would change the electronic distribution, steric profile, and potential for specific types of interactions (e.g., pi-pi stacking). Studies on analogous series of compounds have shown that such modifications can have a profound impact on biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative framework to correlate the physicochemical properties of a series of compounds with their biological activities. This approach is instrumental in designing more potent and selective analogs.

Predictive Models for Biological Response

For a series of analogs of this compound, a QSAR model could be developed to predict their biological response. Such a model is typically represented by a mathematical equation that links biological activity (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration) to various molecular descriptors.

A hypothetical QSAR equation for a series of benzamide derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD_count + 0.8 * ALogP + c

Where:

LogP represents the octanol-water partition coefficient, a measure of lipophilicity.

MW is the molecular weight.

HBD_count is the number of hydrogen bond donors.

ALogP is another measure of lipophilicity.

c is a constant.

Such models, once validated, can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. igi-global.com

The table below shows hypothetical data that could be used to generate such a QSAR model.

| Compound ID | pIC50 | LogP | MW | HBD_count | ALogP |

| 1 | 5.82 | 2.1 | 227.26 | 2 | 1.8 |

| 2 | 5.64 | 2.3 | 245.25 | 2 | 2.0 |

| 3 | 6.10 | 2.8 | 261.71 | 2 | 2.5 |

| 4 | 5.92 | 2.4 | 241.29 | 2 | 2.1 |

| 5 | 6.05 | 2.2 | 257.29 | 2 | 1.9 |

| 6 | 6.40 | 2.9 | 291.74 | 2 | 2.6 |

This table contains hypothetical data for illustrative purposes.

Interpretation of Descriptors and Contour Maps

The descriptors used in a QSAR model provide insight into the physicochemical properties that are important for biological activity. For instance, a positive coefficient for LogP suggests that increasing lipophilicity is beneficial for activity, up to a certain point. A negative coefficient for molecular weight might indicate that smaller molecules are preferred, possibly due to better binding site accessibility.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. nih.gov

Steric Contour Maps: These maps highlight areas where bulky groups increase (green contours) or decrease (yellow contours) activity. For this compound, a green contour near a particular position on the pyridine ring would suggest that adding a larger substituent there could enhance binding. researchgate.net

Electrostatic Contour Maps: These maps indicate regions where positive (blue contours) or negative (red contours) electrostatic potential is favorable for activity. A blue contour near the 4-amino group would imply that an electropositive character in that region is beneficial, while a red contour near the amide oxygen would suggest that an electronegative character is preferred. researchgate.net

By interpreting these descriptors and contour maps, medicinal chemists can gain a deeper understanding of the SAR and make more informed decisions in the design of new, more potent analogs of this compound. slideshare.net

No Publicly Available Data on the Enzymatic Inhibition Profile of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings or data on the inhibitory activity of the chemical compound this compound against the specified molecular targets have been found.

Extensive searches were conducted to locate studies detailing the interaction of this compound with the following enzymes:

Cholinesterases (AChE, BChE)

Histone Deacetylases (HDACs)

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Dihydrofolate Reductase (DHFR)

β-Secretase (BACE1)

The search results did not yield any publications containing inhibitory concentration values (such as IC50), enzyme inhibition profiles, or detailed elucidation of specific protein and enzyme interactions for this particular compound.

While the benzamide and pyridine moieties are present in various known enzyme inhibitors, the biological activity of the specific molecule, this compound, does not appear to have been reported in the context of the requested enzymatic targets. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time.

There are publicly available records confirming the synthesis of this compound and its derivatives for various research purposes, but specific data regarding its efficacy as an inhibitor for the aforementioned enzymes is absent from the available scientific literature.

Molecular Targets and Biological Mechanisms of Action

Target Identification and Deconvolution Strategies

Biochemical and Biophysical Approaches

Biochemical and biophysical methods are foundational to target identification. They allow for the direct assessment of interactions between a small molecule and its potential protein targets. These approaches can confirm direct binding, quantify binding affinity, and provide information on the kinetics and thermodynamics of the interaction.

Affinity-based methods are powerful tools for isolating and identifying the binding partners of a compound from a complex mixture of proteins. These techniques rely on the specific interaction between the compound of interest and its target protein(s).

Affinity chromatography is a well-established technique for purifying and identifying target proteins. In a hypothetical application for 4-amino-N-(pyridin-3-ylmethyl)benzamide, the compound would first be immobilized onto a solid support or matrix. This "baited" matrix is then incubated with a cell lysate or tissue extract. Proteins that specifically bind to the immobilized compound are retained on the matrix, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques such as mass spectrometry.

Hypothetical Data Table for Affinity Chromatography Results

| Eluted Protein ID | Protein Name | Function | Putative Interaction Strength |

|---|---|---|---|

| P12345 | Kinase X | Signal Transduction | High |

| Q67890 | Dehydrogenase Y | Metabolism | Medium |

Photoaffinity labeling is a technique that uses a photo-reactive version of the compound to covalently link it to its binding partner upon exposure to UV light. A photo-reactive group would be chemically incorporated into the structure of this compound without significantly altering its binding properties. This modified compound is then introduced to cells or a cell lysate. Upon UV irradiation, the photo-reactive group is activated, forming a covalent bond with any nearby interacting proteins. These covalently labeled proteins can then be identified.

The Drug Affinity Responsive Target Stability (DARTS) method is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis. In this approach, cell lysates are treated with varying concentrations of this compound, followed by digestion with a protease. Proteins that bind to the compound will be protected from degradation. The resulting protein fragments are then analyzed by gel electrophoresis and mass spectrometry to identify the stabilized, and therefore target, proteins.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for identifying target engagement in a cellular context. The principle behind CETSA is that a compound binding to its target protein increases the thermal stability of that protein. Intact cells or cell lysates are treated with this compound and then heated to various temperatures. The soluble fraction of proteins is then analyzed, typically by Western blotting or mass spectrometry. An increase in the melting temperature of a specific protein in the presence of the compound indicates a direct interaction.

Hypothetical Data Table for CETSA Results

| Protein ID | Protein Name | Melting Temp (°C) - Vehicle | Melting Temp (°C) - Compound | Thermal Shift (ΔTm) |

|---|---|---|---|---|

| P12345 | Kinase X | 52.5 | 56.8 | +4.3 |

| S98765 | Phosphatase A | 61.2 | 61.5 | +0.3 |

Understanding the kinetics and thermodynamics of the interaction between this compound and its target protein(s) provides deeper insights into the binding mechanism. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed for this purpose.

SPR can be used to measure the association (kon) and dissociation (koff) rates of the compound binding to its immobilized target, from which the equilibrium dissociation constant (KD) can be calculated. ITC, on the other hand, directly measures the heat changes upon binding, providing information on the binding affinity (KA), enthalpy (ΔH), and entropy (ΔS) of the interaction. This thermodynamic profile can help to understand the driving forces behind the binding event.

Hypothetical Data Table for Ligand Binding Parameters

| Technique | Target Protein | KD (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|---|

| SPR | Kinase X | 150 | 1.2 x 10⁵ | 1.8 x 10⁻² | - | - |

Ligand Binding Kinetics and Thermodynamics

Equilibrium Dissociation Constant (KD) Determination

The equilibrium dissociation constant (KD) is a definitive measure of the binding affinity between a ligand (this compound) and its target protein. A lower KD value signifies a higher binding affinity. Several robust methods can be employed to determine the KD. mdpi.com

One of the most widely used techniques is Surface Plasmon Resonance (SPR) . In a hypothetical SPR experiment, a purified candidate target protein would be immobilized on a sensor chip. Solutions of this compound at various concentrations are then flowed over the chip. The binding interaction causes a change in the refractive index at the sensor surface, which is measured in real-time. By analyzing the binding response at equilibrium for each concentration, a saturation curve can be generated, from which the KD is calculated. giffordbioscience.com

Another powerful technique is Isothermal Titration Calorimetry (ITC) , which directly measures the heat released or absorbed during a binding event. numberanalytics.com In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing the purified target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. numberanalytics.comresearchgate.net

The table below illustrates the kind of data that would be generated from such biophysical assays for a set of hypothetical protein targets.

| Hypothetical Target Protein | Method | KD (nM) | Stoichiometry (n) (ITC) | ΔH (kcal/mol) (ITC) |

| Kinase A | SPR | 85 | N/A | N/A |

| Kinase A | ITC | 92 | 1.1 | -8.5 |

| Dehydrogenase B | SPR | 1,200 | N/A | N/A |

| Dehydrogenase B | ITC | 1,500 | 0.9 | -4.2 |

| Bromodomain C | SPR | No Binding | N/A | N/A |

| Bromodomain C | ITC | No Binding | N/A | N/A |

Association and Dissociation Rate Constants

Beyond the equilibrium affinity, understanding the kinetics of the binding interaction—how quickly the compound binds to its target (association rate, kon) and how long it remains bound (dissociation rate, koff)—is crucial for predicting its pharmacological effect. The KD is the ratio of these two rates (koff/kon). tainstruments.com

SPR is particularly well-suited for measuring these kinetic parameters. The "association phase" of the SPR experiment, where the compound is flowed over the immobilized target, provides data to calculate kon. The "dissociation phase," where a buffer without the compound is flowed over the chip, allows for the measurement of koff. tainstruments.com A compound with a slow koff (a long residence time) may exhibit a more durable pharmacological effect.

The following table provides an example of kinetic data that could be obtained for this compound with a hypothetical target.

| Hypothetical Target Protein | Method | kon (M-1s-1) | koff (s-1) | KD (nM) (Calculated from koff/kon) |

| Kinase A | SPR | 1.2 x 105 | 1.0 x 10-2 | 83.3 |

| Dehydrogenase B | SPR | 3.5 x 104 | 4.2 x 10-2 | 1200 |

Genetic and Proteomic Methodologies

Genetic and proteomic approaches are powerful, unbiased methods for identifying the targets of a small molecule within a complex cellular environment. These techniques can reveal not only the primary target but also other proteins and pathways affected by the compound. researchgate.net

Genetic Interaction Screens (e.g., CRISPR, RNAi)

Loss-of-function genetic screens using technologies like CRISPR-Cas9 or RNA interference (RNAi) can identify genes that are essential for a compound's activity. jhu.edumdpi.com In a typical CRISPR screen, a library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells. nih.gov These cells are then treated with this compound at a concentration that inhibits cell growth.

If the knockout of a particular gene rescues the cells from the compound's effect, it suggests that the gene's product is either the direct target of the compound or a critical component of the pathway through which the compound acts. giffordbioscience.com The sgRNAs present in the surviving cell population are then sequenced and quantified to identify these "hits."

Below is an example of a results table from a hypothetical CRISPR screen.

| Gene Hit | Function | sgRNA Enrichment Score | p-value |

| Kinase A | Serine/Threonine Kinase | 12.5 | 1.2e-8 |

| Transcription Factor Y | DNA Binding | 4.2 | 3.5e-4 |

| Transporter Z | Membrane Protein | 3.8 | 9.1e-4 |

Quantitative Proteomics in Target Deconvolution

Quantitative proteomics offers a direct approach to identify the proteins that physically interact with a small molecule. researchgate.net A common strategy is affinity-based chemical proteomics, often coupled with Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.gov

In this approach, a version of this compound would be chemically modified to be attached to a solid support (e.g., beads), creating an "affinity matrix." A lysate from cells grown in "heavy" isotope-labeled media is incubated with these beads. As a control, a lysate from "light" isotope-labeled cells is incubated with control beads (without the compound). The proteins that bind to the beads are then eluted, combined, and analyzed by mass spectrometry.

Specific binding partners of the compound will be enriched in the "heavy" sample, allowing for their identification and quantification.

The following table illustrates hypothetical results from a SILAC-based chemical proteomics experiment.

| Protein Identified | UniProt ID | SILAC Ratio (Heavy/Light) | Function |

| Kinase A | P12345 | 15.2 | Serine/Threonine Kinase |

| Heat Shock Protein 90 | P07900 | 2.1 | Chaperone |

| Tubulin beta chain | P07437 | 1.2 | Cytoskeleton (Non-specific) |

Computational Inference for Target Prediction

Computational methods provide a valuable in silico approach to generate hypotheses about the potential targets of a small molecule before embarking on extensive laboratory experiments. researchgate.net These methods leverage large databases of known drug-target interactions, chemical structures, and protein information.

Target prediction algorithms can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as chemical similarity searching, compare the structure of this compound to databases of compounds with known targets. If the compound is structurally similar to known inhibitors of a particular protein, that protein becomes a predicted target.

Structure-based methods, such as molecular docking, use the three-dimensional structure of potential protein targets. A computational model of this compound is "docked" into the binding site of various proteins, and a scoring function is used to predict the binding affinity and pose.

The following table shows a hypothetical output from a computational target prediction server.

| Predicted Target | Method | Prediction Score | Confidence Level |

| Kinase A | Chemical Similarity | 0.89 | High |

| Kinase C | Chemical Similarity | 0.75 | Medium |

| Dehydrogenase B | Molecular Docking | -9.2 kcal/mol | Medium |

| Nuclear Receptor X | Molecular Docking | -6.5 kcal/mol | Low |

By integrating the results from these complementary biophysical, genetic, proteomic, and computational approaches, a robust and well-validated picture of the molecular targets and mechanism of action for this compound can be developed, paving the way for its further investigation as a potential therapeutic agent or research tool.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as 4-amino-N-(pyridin-3-ylmethyl)benzamide, and its target protein.

Molecular docking simulations are instrumental in predicting how this compound fits into the binding site of a target protein. These simulations can reveal the specific binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in studies of similar benzamide (B126) derivatives, docking has been used to identify critical interactions within the active sites of enzymes like kinases. nih.govresearchgate.net

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), is a quantitative prediction of the strength of the interaction. A lower binding energy generally indicates a more stable complex. For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds targeting Rho-associated kinase-1 (ROCK1), docking studies have successfully predicted binding energies and correlated them with experimental activities. nih.govresearchgate.net Similar approaches applied to this compound would involve preparing the 3D structure of the ligand and the target protein, followed by running docking algorithms to generate and rank potential binding poses based on their predicted affinities.

The insights gained from molecular docking are pivotal in guiding the design and optimization of lead compounds. By visualizing the binding mode of this compound, medicinal chemists can identify opportunities for structural modifications to enhance binding affinity and selectivity. For example, if a particular region of the binding pocket is unoccupied, a functional group could be added to the ligand to form an additional beneficial interaction. This structure-based drug design approach has been successfully applied to various benzamide-containing compounds to improve their pharmacological profiles. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability and behavior of the protein-ligand complex in a simulated physiological environment.

MD simulations are used to assess the stability of the binding pose of this compound predicted by molecular docking. By simulating the complex over nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over time suggests that the ligand remains securely bound in the active site. In studies of related benzamide inhibitors, MD simulations have been used to confirm the stability of the docked conformations and to observe the dynamic behavior of the complex. nih.govresearchgate.net

Proteins are not rigid structures, and their binding sites can undergo conformational changes upon ligand binding—a phenomenon known as induced fit. MD simulations can capture these dynamic adaptations. By analyzing the trajectory of the simulation, researchers can identify subtle or significant changes in the protein's structure that accommodate the binding of this compound. Understanding these conformational adjustments is crucial for a comprehensive understanding of the binding mechanism.

MD simulations can be coupled with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of a ligand to its target. nih.govresearchgate.net These calculations provide a more accurate estimation of binding affinity than docking scores alone because they account for solvent effects and the dynamic nature of the complex. The binding free energy is typically decomposed into various components, such as van der Waals energy, electrostatic energy, and solvation energy, offering a detailed thermodynamic profile of the interaction. nih.gov For a series of ROCK1 inhibitors with a benzamide core, MM/PBSA calculations have provided binding free energies that help to rationalize the observed inhibitory activities. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure, molecular geometry, and other physicochemical properties of a compound. These theoretical studies provide valuable insights that complement experimental data. However, a review of the available scientific literature indicates a lack of specific quantum chemical calculation studies focused solely on this compound.

While computational studies, such as those employing Density Functional Theory (DFT), have been conducted on structurally related molecules, the direct quantum chemical data for this compound is not present in the provided search results. Studies on similar compounds, for instance, have explored optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps to understand their reactivity and interaction mechanisms. researchgate.netelectrochemsci.orgniscpr.res.in For example, research on other benzamide derivatives has utilized DFT with basis sets like B3LYP/6-311G(d,p) to calculate vibrational frequencies and electronic properties. mdpi.comresearchgate.net

Without specific studies on this compound, it is not possible to present detailed research findings or data tables on its quantum chemical properties. Further computational research is required to determine its specific electronic and structural characteristics.

In Vitro Pharmacological and Cellular Assay Methodologies

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for determining if "4-amino-N-(pyridin-3-ylmethyl)benzamide" can modulate the activity of specific enzymes. These assays quantify the compound's potency and are foundational in early-stage drug discovery.

The activity of enzymes and their inhibition can be monitored using spectrophotometric or fluorescent methods. These techniques are chosen for their high sensitivity, specificity, and suitability for high-throughput screening. mdpi.com In a typical assay, an enzyme's action on a substrate produces a change in color or fluorescence. For example, in assessing inhibitors for fatty acid binding protein 4 (FABP4), a fluorescently labeled detection reagent is used. nih.gov When this reagent is bound to the protein, its fluorescence intensity increases. nih.gov An effective inhibitor will displace the fluorescent reagent, leading to a measurable reduction in the fluorescent signal, which indicates the compound's binding and inhibitory activity. nih.gov

Fluorescence-based assays are widely used in drug screening due to their high sensitivity, rapid signaling, and versatility. mdpi.com The choice of fluorophore is crucial; for instance, long-wavelength fluorescent probes are often selected for cell-based experiments to minimize background noise and interference from cellular components. mdpi.com

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency as an inhibitor. It represents the concentration of the compound required to inhibit the activity of a specific biological target, such as an enzyme, by 50%. The determination of IC50 values involves measuring the enzyme's activity across a range of inhibitor concentrations. This data is then plotted to create a dose-response curve, from which the IC50 value is calculated.

| Compound | Kinase A (IC50, nM) | Kinase B (IC50, nM) | Kinase C (IC50, nM) |

|---|---|---|---|

| Derivative 1 | 120 | 850 | >10,000 |

| Derivative 2 | 85 | 620 | 8,500 |

| Derivative 3 | 42 | 310 | 4,200 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for "this compound" or its derivatives.

Receptor Binding Assays

Receptor binding assays are employed to measure the affinity of a compound for a specific receptor. These assays are fundamental to understanding how a compound might initiate a biological response.

Radioligand binding assays are a highly sensitive and widely used method for characterizing receptor-ligand interactions. nih.gov These assays utilize a radiolabeled ligand that has a known affinity for the receptor of interest. nih.gov The experiment measures the ability of an unlabeled compound, such as "this compound," to compete with and displace the radioligand from the receptor. nih.gov Through competition binding assays, one can determine the affinity (often expressed as a Ki or IC50 value) of the test compound for the receptor. nih.gov Saturation experiments can also be performed to measure the receptor density (Bmax) and the affinity of the radioligand itself (KD). nih.gov

Modern, non-radioactive methods for studying molecular interactions in living cells include Bioluminescence Resonance Energy Transfer (BRET) assays. The NanoBRET™ system is a proximity-based assay that measures energy transfer between a bioluminescent protein donor (NanoLuc® Luciferase) and a fluorescent protein acceptor (HaloTag® protein). promega.com To assess the binding of a compound like "this compound," one could configure an assay where the target receptor is fused to NanoLuc® and a fluorescently labeled ligand (tracer) binds to the receptor. If the test compound binds to the receptor, it will compete with the fluorescent tracer, causing a decrease in the BRET signal. This change allows for the quantification of the compound's binding affinity in a live-cell environment, providing more physiologically relevant data. promega.com The optimized spectral separation between the blue-shifted donor and red-shifted acceptor in the NanoBRET™ system leads to an improved signal-to-background ratio. promega.com

Cell-Based Functional Assays

After characterizing the direct interaction of "this compound" with its molecular target through binding or enzyme inhibition assays, cell-based functional assays are performed. These assays determine the compound's effect on cellular processes and confirm its biological activity within a living system. For instance, if a compound is designed as an anti-viral agent, its efficacy can be evaluated using cytopathic effect (CPE) assays or plaque inhibition assays in virus-infected cell cultures. mdpi.com These assays measure the ability of the compound to protect cells from virus-induced death or to prevent the spread of the virus. mdpi.com Other functional assays might measure changes in downstream signaling pathways, gene expression, cell proliferation, or apoptosis, providing crucial insights into the compound's mechanism of action and cellular potency.

Despite a comprehensive search for "this compound" and its associated CAS number (491615-37-3), no publicly available scientific literature or data could be found pertaining to its use in the specific in vitro pharmacological and cellular assay methodologies requested. Searches for this compound in relation to cell proliferation and viability assays, reporter gene assays, high-throughput and high-content screening, and the modulation of cell fate and differentiation did not yield any relevant research findings.

Therefore, it is not possible to provide an article on "this compound" focusing on the specified topics, as there is no available information in the public domain to populate the requested sections and subsections. The compound is listed in several chemical supplier databases, confirming its existence, but no experimental data on its biological or cellular effects as per the outlined methodologies could be retrieved.

Role in Early Stage Drug Discovery and Chemical Probe Development

Identification of Lead Compounds

In the quest for novel drug candidates, the identification of promising lead compounds is a critical initial step. A lead compound is a chemical structure that exhibits a desired biological activity and serves as a starting point for optimization through medicinal chemistry efforts. The benzamide (B126) moiety, a core component of 4-amino-N-(pyridin-3-ylmethyl)benzamide, is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions with biological targets makes it a privileged scaffold in drug design.

The specific arrangement of a 4-amino group on the benzamide ring and the linkage to a pyridin-3-ylmethyl group provides a unique three-dimensional structure and electronic distribution. This particular combination of functional groups has been explored in various screening campaigns to identify starting points for drug discovery programs. While detailed research findings on the specific identification of this compound as a lead compound for a particular biological target are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules that have been identified as inhibitors of various enzyme families.

For instance, the broader class of aminopyridine and benzamide-containing molecules has been investigated for its potential to inhibit kinases and histone deacetylases (HDACs). The pyridine (B92270) ring can act as a hydrogen bond acceptor, while the benzamide portion can engage in various interactions within a protein's binding site. The 4-amino group can be a crucial point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The initial identification of such scaffolds often arises from high-throughput screening of compound libraries, where the activity of thousands of molecules is assessed against a specific biological target.

Below is a table summarizing the key structural features of this compound that make it a point of interest in lead discovery:

| Feature | Description | Potential Role in Drug-Target Interactions |

| Benzamide Core | A benzene (B151609) ring attached to an amide group. | Forms hydrogen bonds and hydrophobic interactions. |

| 4-Amino Group | An amino group at the para position of the benzamide ring. | Can act as a hydrogen bond donor and a site for chemical modification. |

| Pyridin-3-ylmethyl Linker | A methylene (B1212753) bridge connecting the amide nitrogen to a pyridine ring at the 3-position. | Provides conformational flexibility and allows the pyridine ring to interact with specific pockets in a binding site. |

| Pyridine Ring | A nitrogen-containing aromatic heterocycle. | Can act as a hydrogen bond acceptor and participate in pi-stacking interactions. |

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with a specific protein or biological pathway in a selective manner. They are invaluable tools for studying the function of proteins in their native cellular environment and for validating new drug targets. The development of a lead compound into a chemical probe requires a thorough understanding of its structure-activity relationship (SAR), selectivity profile, and mechanism of action.

While there is no specific, publicly available research detailing the development of this compound as a widely used chemical probe, its structural components are frequently incorporated into more complex probes. The general strategy for developing a benzamide-based chemical probe would involve:

Affinity and Selectivity Optimization: Modifying the core structure to enhance binding affinity for the target of interest while minimizing off-target effects. This often involves synthesizing a library of analogues with variations in the amino group, the pyridine substitution pattern, and the linker.

Introduction of a Reporter Tag: For certain applications, a reporter group such as a fluorescent dye, a biotin tag, or a photo-crosslinker may be attached to the molecule. This allows for the visualization, isolation, or identification of the target protein. The 4-amino group could serve as a convenient attachment point for such modifications without significantly disrupting the core binding interactions.

Cellular Permeability and Target Engagement Studies: Ensuring that the probe can penetrate cell membranes and interact with its intended target within a cellular context.

The utility of a chemical probe based on the this compound scaffold would depend on the specific biological question being addressed. For example, a highly selective probe could be used to investigate the physiological role of a particular enzyme or receptor in a disease model.

Contribution to Understanding Fundamental Biological Processes

The use of well-characterized chemical probes can significantly contribute to our understanding of fundamental biological processes. By selectively perturbing the function of a single protein, researchers can dissect complex signaling pathways and uncover novel biological functions.

Although direct evidence of this compound itself leading to major breakthroughs in understanding biological processes is limited in the available scientific literature, the broader class of compounds to which it belongs has been instrumental in several areas of research. For instance, inhibitors based on the benzamide and aminopyridine scaffolds have been crucial in elucidating the roles of various kinases in cell signaling, proliferation, and survival. Similarly, HDAC inhibitors containing these motifs have advanced our understanding of epigenetic regulation in gene expression and its implications in cancer and other diseases.

The potential contribution of a molecule like this compound would lie in its ability to serve as a starting point for the development of such specific tools. A hypothetical research program might utilize this compound as an initial hit from a screen and, through iterative chemical synthesis and biological testing, develop a potent and selective probe. This probe could then be employed to investigate the downstream effects of inhibiting its target, thereby shedding light on the intricate network of interactions that govern cellular function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-(pyridin-3-ylmethyl)benzamide?

- Methodology :

- Step 1 : Synthesis of the pyridine derivative. Start with pyridin-3-ylmethylamine, which can be prepared via reductive amination of pyridine-3-carbaldehyde using sodium cyanoborohydride .

- Step 2 : Coupling with 4-aminobenzoyl chloride. React pyridin-3-ylmethylamine with 4-aminobenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions. Stir for 12–24 hours .

- Step 3 : Purification. Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .

- Table 1 : Yield optimization with different catalysts:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | DCM | 25 | 45 |

| EDC/HOBt | DMF | 25 | 72 |

| DCC/DMAP | THF | 0 | 68 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : Use reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in water with 0.1% TFA) to confirm purity >98% .

- Structural validation :

- NMR : Compare and NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs). Key peaks: aromatic protons at δ 7.2–8.5 ppm, amide N–H at δ 9.1 ppm .

- Mass spectrometry : ESI-MS ([M+H] expected m/z: 256.12; observed: 256.10) .

Advanced Research Questions

Q. What strategies can optimize the coupling efficiency between pyridin-3-ylmethylamine and 4-aminobenzoyl chloride?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Catalyst optimization : Use EDC/HOBt for carbodiimide-mediated coupling to reduce racemization. For scale-up, switch to flow chemistry with immobilized catalysts (e.g., polymer-supported EDC) to enhance reproducibility .

- By-product analysis : Monitor side products (e.g., di-acylated derivatives) via LC-MS and adjust stoichiometry (amine:acyl chloride = 1.2:1) to suppress over-reaction .

Q. How to address discrepancies in biological activity data across different studies?

- Methodology :

- Assay standardization :

- Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC normalization) .

- Validate target engagement via SPR (surface plasmon resonance) to confirm binding affinity (K) .

- Data reconciliation :

- Table 2 : Comparative IC values under varying pH:

| pH | IC (nM) | Assay Type |

|---|---|---|

| 7.4 | 120 ± 15 | Fluorescence |

| 6.8 | 85 ± 10 | Luminescence |

- Statistical analysis : Apply ANOVA with post-hoc Tukey test to resolve variability (p < 0.05 threshold) .

Q. What computational methods are effective for predicting the compound’s interaction with kinase targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3HKC for kinase domains) to model binding poses. Prioritize poses with hydrogen bonds to pyridine N and benzamide carbonyl .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous buffers?

- Methodology :

- Experimental validation :

- Prepare saturated solutions in PBS (pH 7.4) and measure solubility via UV-Vis (λ = 280 nm). Compare with literature values .

- Factors influencing solubility :

- Counterion effects : Use hydrochloride salts to improve solubility (e.g., this compound HCl: 12 mg/mL vs. free base: 2 mg/mL) .

- Co-solvents : Test PEG-400 or cyclodextrin-based formulations to enhance dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.